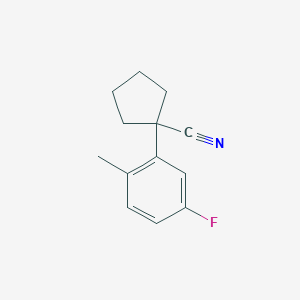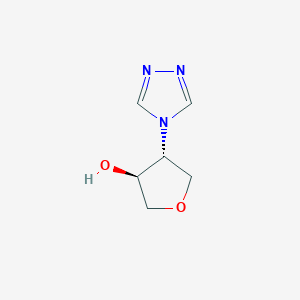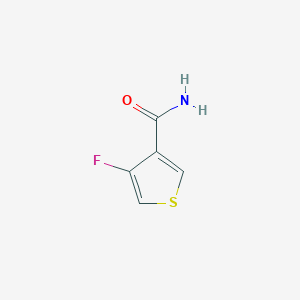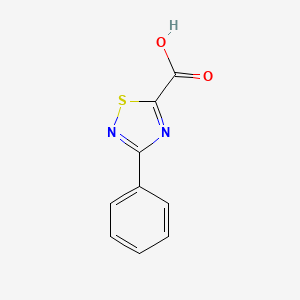![molecular formula C13H15N3O3 B11716311 (2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)
(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a conjugated system with both hydrazinecarbonyl and dimethylamino groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazinecarboxamide, followed by a reaction with acrylic acid. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds within the conjugated system, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated compounds.
科学的研究の応用
(2Z)-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is utilized in the development of advanced materials and as a component in various chemical processes.
作用機序
The mechanism by which (2Z)-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- (2Z)-3-{N’-[(E)-[4-(methylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid
- (2Z)-3-{N’-[(E)-[4-(ethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid
Comparison: Compared to its analogs, (2Z)-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid exhibits unique properties due to the presence of the dimethylamino group. This group enhances its reactivity and potential interactions with biological targets, making it a compound of significant interest in various research fields.
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
(Z)-4-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H15N3O3/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13(18)19/h3-9H,1-2H3,(H,15,17)(H,18,19)/b8-7-,14-9- |
InChIキー |
PCEORASPNZXPML-SIBSCAOJSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)/C=C\C(=O)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11716257.png)






![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)


